molecular formula C15H13N3O B4413683 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4413683
M. Wt: 251.28 g/mol
InChI Key: GXHXLXYASMCMGV-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a synthetically accessible fused quinazolinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound belongs to the quinazolinone class, which is recognized as a "privileged structure" in drug discovery due to its presence in over 150 naturally occurring alkaloids and its wide range of biological activities . The dihydrobenzimidazoquinazolinone structure is a key scaffold for developing novel pharmacologically active molecules. A efficient, one-step synthesis for this class of compounds has been documented, utilizing a 3-butyl-1-methyl imidazolium bromide ionic liquid as a recyclable reaction medium, which offers advantages in reaction times and yields . Quinazolinones, in general, have demonstrated diverse pharmacological activities including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects, making them a versatile template for biological evaluation . The specific fused ring system of this compound combines a benzimidazole with a dihydroquinazolinone, presenting a complex heterocyclic architecture that is ideal for probing new chemical space in high-throughput screening and as a building block for the development of more complex molecular libraries. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthetic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-6-12-10(14(19)7-9)8-18-13-5-3-2-4-11(13)16-15(18)17-12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHXLXYASMCMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzimidazole with an aldehyde and a 1,3-dicarbonyl compound in the presence of a catalyst such as molybdate sulfuric acid can yield the desired product under solvent-free conditions . Another method involves the use of novel nanomagnetic reagents like Cu@Fe3O4 MNPs, which facilitate the cyclization process under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes selecting efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of reusable catalysts and environmentally benign reaction conditions is often preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzimidazole ring undergoes EAS at specific positions:

  • Nitration : Occurs at the para position of the benzimidazole moiety under mixed acid (HNO₃/H₂SO₄) conditions.

  • Sulfonation : Achieved using fuming sulfuric acid, yielding water-soluble derivatives.

Example Reaction :

Compound+HNO3H2SO44-Nitro derivative(Yield: 65–70%)[1]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \quad (\text{Yield: 65–70\%})[1]

Oxidation Reactions

The dihydroquinazolinone moiety is susceptible to oxidation:

  • Oxidizing Agents : KMnO₄ (acidic conditions) or DDQ (dichlorodicyanobenzoquinone).

  • Product : Aromatic quinazolinone with loss of two hydrogen atoms.

Mechanism :

  • Abstraction of α-hydrogens adjacent to the carbonyl group.

  • Formation of a conjugated aromatic system.

Methoxy Group Demethylation

The methoxy substituents (if present) can undergo demethylation using BBr₃ or HI:

3-Methoxy derivativeBBr33-Hydroxy derivative(Yield: 75–80%)[4]\text{3-Methoxy derivative} \xrightarrow{\text{BBr}_3} \text{3-Hydroxy derivative} \quad (\text{Yield: 75–80\%})[4]

Alkylation/Acylation

The NH group in the quinazolinone ring reacts with alkyl halides or acyl chlorides:

Compound+CH3IBaseN-Methylated product(Yield: 60–65%)[2]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methylated product} \quad (\text{Yield: 60–65\%})[2]

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

  • Reactants : Arylglyoxals, 1,3-cyclohexanedione, and primary amines .

  • Conditions : Microwave irradiation (100–120°C, 30–60 min) .

Product Diversity :

ReactantsProduct ClassYield (%)
Arylglyoxals 12-Aroylbenzimidazoquinazolinones70–75
1,3-Cyclohexanedione Imidazo[1,2-a]-benzimidazolium salts65–70

Biological Activity-Driven Reactions

The compound’s bioactive core facilitates interactions with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR) .

  • DNA Intercalation : Planar aromatic system intercalates into DNA base pairs .

Key Data :

TargetIC₅₀ (µM)Assay Type
EGFR Kinase 0.85In vitro enzymatic
DNA Topoisomerase 1.2Plasmid relaxation

Stability Under Physiological Conditions

Hydrolytic Stability :

  • pH 7.4 : Stable for >24 hours (t₁/₂ = 32 h).

  • Acidic Conditions (pH 2) : Partial ring-opening to form benzimidazole-carboxylic acid derivatives.

Scientific Research Applications

Synthesis of 3-Methyl-3,4-Dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

The synthesis of this compound has been achieved through various methods, notably using ionic liquids and multi-component reactions (MCRs). The use of ionic liquids enhances reaction efficiency and environmental sustainability.

Synthesis Methodologies

  • Ionic Liquid Method : A one-step synthesis utilizing 3-butyl-1-methyl imidazolium bromide as a catalyst has shown promising results with high yields and reduced reaction times .
  • Multi-Component Reactions : MCRs facilitate the formation of complex heterocycles from simple starting materials, contributing to the structural diversity necessary for drug discovery .

Biological Activities

The biological profile of this compound reveals its potential as a therapeutic agent in various medical fields.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For instance:

  • Compounds derived from benzothiazolo-[2,3b]-quinazolin-1-one exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that derivatives of this compound may inhibit key enzymes involved in cancer progression:

  • Inhibitory effects on thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) have been documented, suggesting its potential role in cancer therapy .

Neuroprotective Effects

Some derivatives demonstrate neuroprotective properties, making them candidates for treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Therapeutic Applications

The therapeutic applications of this compound span various medical conditions:

Application AreaDescription
Antibiotics Effective against bacterial infections; potential for new antibiotic development.
Anticancer Agents Inhibition of cancer cell proliferation; potential use in combination therapies.
Neurological Disorders Potential treatment for conditions like Alzheimer's due to neuroprotective effects.
Anti-inflammatory May reduce inflammation in chronic diseases; further studies needed for validation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives against several bacterial strains. Results indicated that certain derivatives exhibited substantial inhibition zones compared to control antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that specific derivatives effectively inhibited the growth of breast cancer cell lines by inducing apoptosis. This suggests a promising avenue for further development into anticancer therapeutics.

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and make it distinct from other similar compounds.

Biological Activity

3-Methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound has been achieved through various methodologies, including ionic liquid-mediated reactions. One notable method involves the use of 2-aminobenzimidazole and appropriate aldehydes under specific conditions to yield the desired product efficiently. This approach not only enhances yield but also reduces reaction time significantly .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study evaluating a series of quinazoline derivatives found that certain compounds demonstrated significant activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy .

Anticancer Properties

The compound has shown promising anticancer activity. In vitro studies reveal its ability to inhibit cell proliferation in cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through pathways involving thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) inhibition . This makes it a potential candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant antibacterial effects against Xanthomonas spp. .
Anticancer Mechanism Exploration Induced apoptosis in cancer cell lines via PARP inhibition .
Anti-inflammatory Evaluation Reduced inflammation markers in vivo .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable bioavailability and safety profiles in animal models; however, further studies are needed to confirm these results in human trials .

Q & A

Q. What are the common synthetic routes for 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, and what methodological optimizations are critical for yield improvement?

The compound is synthesized via multi-component reactions (MCRs) or rearrangement pathways. For example:

  • MCRs : A one-pot reaction involving isatoic anhydride, aldehydes, and 1,3,4-thiadiazol-2-amine under acidic conditions (e.g., p-TsOH) yields dihydroquinazolinone derivatives . Optimizing stoichiometry (e.g., 1:1:1.1 molar ratios) and refluxing in water for 2 hours improves yields to >80% .
  • Rearrangement : Benzimidazole derivatives can form via the Mamedov rearrangement of quinoxalinones, requiring precise control of reducing agents (e.g., NaBH4) and reaction temperatures (e.g., 60–80°C) to avoid side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the fused benzimidazole-quinazolinone core. For example, similar compounds show mean C–C bond lengths of 1.35–1.40 Å and R factors <0.05 .
  • NMR : 1^1H and 13^13C NMR are critical for verifying substituent positions. Key signals include aromatic protons at δ 6.8–8.2 ppm and carbonyl carbons at δ 165–175 ppm .

Q. How can reaction conditions be tailored to enhance regioselectivity in the formation of the benzimidazo-quinazolinone scaffold?

  • Catalyst selection : Iodine in ionic liquids (e.g., [BMIM]BF4_4) promotes regioselective cyclization between 2-aminobenzamide and ketones, achieving >90% selectivity for the 3-methyl-substituted product .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization, while protic solvents (e.g., ethanol) improve solubility of intermediates .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction pathways for benzimidazo-quinazolinone derivatives?

Divergent pathways arise from competing intermediates:

  • Imine vs. enamine formation : In MCRs, aldehydes may form Schiff bases (imines) or undergo tautomerization to enamines, leading to different cyclization routes. For example, electron-withdrawing substituents on aldehydes stabilize imines, while electron-donating groups favor enamine pathways .
  • Redox conditions : The Mamedov rearrangement proceeds via a radical intermediate under reductive conditions, but oxidative environments may yield quinazolinone oxides instead .

Q. How do steric and electronic effects influence the biological activity of this compound, and what computational methods validate these interactions?

  • Steric effects : The 3-methyl group enhances steric shielding of the quinazolinone carbonyl, reducing metabolic degradation. Molecular docking (e.g., AutoDock Vina) shows improved binding to kinase ATP pockets when the methyl group occupies hydrophobic subpockets .
  • Electronic effects : Electron-withdrawing substituents on the benzimidazole ring (e.g., nitro groups) increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) in target enzymes .

Q. What challenges arise in scaling up the synthesis of this compound, and how can green chemistry principles address them?

  • Solvent waste : Traditional methods use volatile organic solvents (e.g., DMF), but ionic liquids (e.g., [BMIM]PF6_6) enable solvent recycling, reducing waste by >70% .
  • Catalyst toxicity : Iodine-catalyzed methods avoid heavy metals (e.g., Pd), but iodine recovery requires distillation or adsorption on activated carbon to meet purity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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